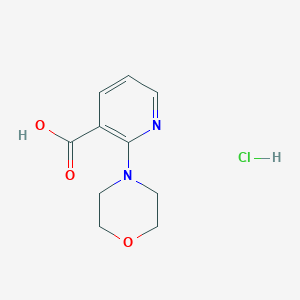

2-Morpholinonicotinic acid hydrochloride

Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid and its derivatives are a broad class of compounds based on the pyridine-3-carboxylic acid scaffold. These compounds have been the subject of extensive research due to their diverse biological activities and applications in medicinal chemistry and materials science. researchgate.net The introduction of a morpholine (B109124) substituent at the 2-position of the nicotinic acid ring, and its subsequent conversion to the hydrochloride salt, significantly alters the parent molecule's physicochemical properties. This modification can influence factors such as solubility, stability, and reactivity, making it a valuable subject of study for chemists exploring structure-activity relationships.

The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts unique characteristics to the nicotinic acid backbone. The tertiary amine resulting from the substitution at the 2-position is basic and readily forms a hydrochloride salt upon treatment with hydrochloric acid. This salt formation is a common strategy in medicinal chemistry to improve the handling and formulation of organic compounds.

Overview of Strategic Importance in Organic Synthesis

The strategic importance of 2-morpholinonicotinic acid hydrochloride in organic synthesis lies primarily in its utility as a building block for more complex molecules. The presence of multiple functional groups—a carboxylic acid, a pyridine (B92270) ring, and a morpholine substituent—offers several avenues for further chemical transformations.

One of the key precursors to 2-morpholinonicotinic acid is 2-chloronicotinic acid. atlantis-press.comresearchgate.net The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents, including the morpholine ring. This reactivity makes 2-chloronicotinic acid and its derivatives valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. atlantis-press.comresearchgate.net

The general synthetic utility is highlighted by the following transformations:

Amide bond formation: The carboxylic acid group can be readily converted to amides, esters, and other derivatives.

Modification of the pyridine ring: The pyridine ring can undergo various reactions, such as N-oxidation or further substitution, depending on the reaction conditions.

Derivatization of the morpholine ring: While generally stable, the morpholine ring can potentially be cleaved or modified under specific conditions.

Historical Development and Early Synthetic Efforts

The synthesis of 2-substituted nicotinic acid derivatives has been a topic of interest for many years. Early efforts focused on the development of efficient methods for the preparation of 2-chloronicotinic acid, a key starting material. Various synthetic routes have been reported, including the oxidation of 2-chloro-3-picoline and methods involving the direct chlorination of nicotinic acid derivatives.

The synthesis of 2-morpholinonicotinic acid itself has been achieved through the nucleophilic substitution of 2-chloronicotinic acid with morpholine. atlantis-press.comresearchgate.net This reaction is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The process typically involves heating 2-chloronicotinic acid with morpholine, sometimes in the presence of a base or a catalyst to facilitate the reaction. A common synthetic pathway involves a three-step process: esterification of 2-chloronicotinic acid, nucleophilic substitution with morpholine, and subsequent hydrolysis of the ester to yield the desired carboxylic acid. atlantis-press.comresearchgate.net The final step to obtain the hydrochloride salt would involve treating the purified 2-morpholinonicotinic acid with hydrochloric acid.

A representative synthetic scheme is outlined below:

Table 1: Synthetic Steps for 2-Morpholinonicotinic Acid

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 2-Chloronicotinic acid | Methanol (B129727), Acid catalyst | Methyl 2-chloronicotinate |

| 2. Nucleophilic Substitution | Methyl 2-chloronicotinate, Morpholine | Heat | Methyl 2-morpholinonicotinate |

| 3. Hydrolysis | Methyl 2-morpholinonicotinate | Aqueous acid or base | 2-Morpholinonicotinic acid |

| 4. Salt Formation | 2-Morpholinonicotinic acid | Hydrochloric acid | This compound |

This table represents a general synthetic pathway; specific reaction conditions may vary.

Scope of Current Research Directions and Academic Significance

Current research involving nicotinic acid derivatives is vast and multifaceted, with investigations into their potential applications in various fields. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the academic significance of this compound can be inferred from its position within the broader class of morpholino-substituted heteroaromatics and nicotinic acid derivatives.

The academic interest in such compounds is driven by the desire to create novel molecules with specific biological or material properties. The combination of the nicotinic acid scaffold with the morpholine ring offers a unique structural motif that may lead to the discovery of new bioactive compounds. Research in this area often involves the synthesis of libraries of related compounds and their screening for various biological activities. For instance, nicotinic acid derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.

Future research may focus on:

The synthesis and characterization of new derivatives of 2-morpholinonicotinic acid.

The evaluation of these compounds for various biological activities.

The use of this compound as a scaffold in the development of new functional molecules.

Table 2: Physicochemical Properties of 2-Morpholinonicotinic Acid

| Property | Value |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 423768-54-1 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3H,4-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPOWGABHTBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Morpholinonicotinic Acid Hydrochloride

Precursor Chemistry and Starting Materials for Nicotinic Acid Derivatization

The foundation of the synthesis for 2-morpholinonicotinic acid hydrochloride lies in the appropriate selection and preparation of a substituted nicotinic acid precursor. This precursor must possess a suitable leaving group at the 2-position of the pyridine (B92270) ring to facilitate the introduction of the morpholine (B109124) moiety.

Synthesis from 2-Chloronicotinic Acid

The synthesis begins with the esterification of 2-chloronicotinic acid to protect the carboxylic acid group and prevent unwanted side reactions in the subsequent step. This is followed by the crucial nucleophilic aromatic substitution reaction where morpholine displaces the chlorine atom at the 2-position. The final step involves the hydrolysis of the ester group to regenerate the carboxylic acid, which upon acidification, yields this compound. atlantis-press.comresearchgate.net

Exploration of Alternative Synthetic Routes

While the synthetic route starting from 2-chloronicotinic acid is the most established, the exploration of alternative pathways is a subject of scientific interest, aiming for potentially more efficient, economical, or environmentally benign processes. One theoretical approach could involve starting with 2-aminonicotinic acid. However, the direct conversion of the amino group to a morpholino group is not straightforward and would likely involve multiple steps, such as a Sandmeyer reaction to introduce a different leaving group, which adds complexity to the synthesis.

Another conceivable starting material is 2-hydroxynicotinic acid. The hydroxyl group, however, is a poor leaving group and would require activation, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate), before substitution with morpholine could be attempted.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be theoretically applied. This would involve the palladium-catalyzed coupling of a 2-halonicotinic acid ester with morpholine. While powerful, these methods often require expensive catalysts and ligands, which may not be economically viable for large-scale production compared to the classical nucleophilic aromatic substitution approach.

Ultimately, the synthesis from 2-chloronicotinic acid remains the most practical and widely reported method due to the availability of the starting material and the efficiency of the established three-step sequence. atlantis-press.comresearchgate.net

Key Chemical Transformations and Mechanistic Insights

The synthesis of this compound from 2-chloronicotinic acid is characterized by a cascade of three fundamental organic reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and maximizing yields.

Esterification Reactions in the Synthesis Cascade

The initial step in the synthetic sequence is the esterification of the carboxylic acid group of 2-chloronicotinic acid. atlantis-press.comresearchgate.net This is a necessary transformation to protect the acidic proton of the carboxyl group, which could otherwise interfere with the subsequent base-catalyzed or nucleophilic substitution step. A common method employed is a variation of the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst.

Alternatively, to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride is then reacted with the alcohol to form the ester. This two-step process often proceeds at lower temperatures and with higher yields.

Table 1: Reagents and Conditions for Esterification of 2-Chloronicotinic Acid

| Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Ref |

| 2-Chloronicotinic acid | Methanol, (COCl)₂, DMF (cat.), Triethylamine | Dichloromethane (DCM) | 0-5°C to 40°C | Methyl 2-chloronicotinate | researchgate.net |

Mechanistic Insight: The acid-catalyzed esterification (Fischer esterification) proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. When using an acyl chloride, the mechanism is a nucleophilic acyl substitution where the alcohol directly attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the expulsion of a chloride ion.

Nucleophilic Aromatic Substitution with Morpholine

This is the cornerstone of the synthesis, where the C-N bond is formed. The methyl 2-chloronicotinate intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with morpholine. atlantis-press.comresearchgate.net The chlorine atom at the 2-position of the pyridine ring is displaced by the secondary amine, morpholine. The reaction is typically carried out at an elevated temperature in a suitable solvent. researchgate.net

Table 2: Conditions for Nucleophilic Aromatic Substitution

| Substrate | Reagent | Solvent | Temperature | Product | Ref |

| Methyl 2-chloronicotinate | Morpholine | N,N-dimethylacetamide | 100°C | Methyl 2-morpholinonicotinate | researchgate.net |

Mechanistic Insight: The nucleophilic aromatic substitution on an electron-deficient pyridine ring, such as 2-chloronicotinate, proceeds through a bimolecular addition-elimination mechanism. The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the ring nitrogen and the ester group, which stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The subsequent step involves the expulsion of the chloride leaving group, which restores the aromaticity of the ring and forms the 2-morpholinonicotinate product.

Hydrolysis Reactions for Carboxylic Acid Formation

The final step in the synthesis is the hydrolysis of the ester group of methyl 2-morpholinonicotinate to liberate the carboxylic acid. atlantis-press.comresearchgate.net This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by heating. researchgate.net After the reaction is complete, the resulting carboxylate salt is neutralized with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final product as this compound. researchgate.net

Table 3: Conditions for Hydrolysis

| Substrate | Reagent 1 | Reagent 2 | Temperature | Product | Ref |

| Methyl 2-morpholinonicotinate | Sodium Hydroxide (aq) | Hydrochloric Acid (aq) | 100°C | This compound | researchgate.net |

Mechanistic Insight: In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. The final acidification step protonates the carboxylate to yield the free carboxylic acid. This final protonation with HCl also protonates the basic nitrogen atoms of the morpholine and pyridine rings, resulting in the formation of the hydrochloride salt.

Acylation, Nucleophilic Substitution, and Reduction Pathways in Related Syntheses

The synthesis of 2-morpholinonicotinic acid and its analogs relies on a series of well-established organic reactions. The primary route to 2-morpholinonicotinic acid involves a key nucleophilic aromatic substitution step. researchgate.netatlantis-press.com This reaction is a class of substitution reactions where an electron-rich nucleophile displaces a leaving group on an aromatic ring. researchgate.net

A common precursor for this synthesis is 2-chloronicotinic acid. researchgate.netresearchgate.net The process can be described in three main stages:

Esterification/Acylation : The synthesis is often initiated by converting the carboxylic acid group of 2-chloronicotinic acid into an ester, such as methyl 2-chloronicotinate. This step serves to protect the carboxylic acid and can facilitate subsequent reactions. Acylation, the process of adding an acyl group, is a fundamental step in the synthesis of various nicotinic acid derivatives, such as converting them into hydrazides and eventually acylated oxadiazoles. masterorganicchemistry.com

Nucleophilic Substitution : This is the crucial step where the morpholine moiety is introduced. The chlorine atom at the 2-position of the nicotinic acid ring is an effective leaving group, which is displaced by the nucleophilic attack of morpholine. researchgate.net This reaction is a classic example of nucleophilic aromatic substitution.

Hydrolysis or Reduction : To obtain the final 2-morpholinonicotinic acid, the ester group introduced in the first step must be removed. This is typically achieved through hydrolysis, which converts the ester back into a carboxylic acid. researchgate.netatlantis-press.comresearchgate.net While some literature refers to the final step as a reduction, the described transformation from an ester to a carboxylic acid is chemically a hydrolysis. researchgate.netresearchgate.net In other related syntheses of nicotinic acid derivatives, reduction reactions are employed to convert esters or carboxylic acids into primary alcohols. For instance, methyl nicotinate (B505614) can be reduced to 3-pyridyl methanol using reagents like sodium borohydride (B1222165) in methanol.

Optimization of Synthetic Protocols and Process Chemistry

For any synthesis to be viable, especially for industrial production, optimization of the reaction protocol is essential. This involves a detailed study of reaction conditions, catalyst choice, and strategies to maximize yield and purity.

The conditions under which a reaction is performed can significantly impact its outcome. In the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, specific temperatures and solvent systems have been identified to optimize the multi-step process. researchgate.netresearchgate.net

| Step | Reagents | Solvent | Temperature |

| Esterification | (COCl)₂, DMF, Triethylamine | CH₃OH | 40 °C |

| Nucleophilic Substitution & Hydrolysis | Morpholine, HCl | H₂O | 100 °C |

This table summarizes the optimized reaction conditions for the synthesis of 2-morpholinonicotinic acid. researchgate.netresearchgate.net

The initial esterification is carried out at a moderate temperature of 40 °C in methanol. researchgate.netresearchgate.net The subsequent nucleophilic substitution with morpholine and the final hydrolysis of the ester are performed at a higher temperature of 100 °C in an aqueous system. researchgate.netresearchgate.net Control of pH, particularly during the hydrolysis step (often facilitated by HCl), is critical to ensure the complete conversion to the final carboxylic acid and its isolation as the hydrochloride salt.

While the primary synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid does not employ a traditional catalyst for the nucleophilic substitution step, the broader field of nicotinic acid synthesis heavily relies on catalysis. For instance, the industrial production of nicotinic acid itself often involves the gas-phase ammoxidation of 3-picoline, using catalysts such as vanadium pentoxide (V₂O₅) on a silica (B1680970) or titanium oxide support. nih.gov In some amination reactions of 2-chloronicotinic acid with other amines, environmentally friendly methods have been developed that proceed under catalyst-free and solvent-free conditions, or by using microwave irradiation in water. researchgate.netresearchgate.net For other transformations, such as the preparation of the 2-chloronicotinic acid precursor, catalysts like molybdenum acetylacetonate (B107027) have been used to improve oxidation efficiency. google.com The selection of an appropriate catalyst or reaction promoter is crucial for achieving high efficiency and minimizing environmental impact.

Strategies to achieve such high yields include:

Stepwise Optimization : Ensuring each intermediate product is formed in high yield before proceeding to the next step.

Controlled Conditions : Precise control over temperature, reaction time, and reagent stoichiometry minimizes the formation of by-products.

Efficient Work-up : Simple and effective post-reaction treatments and purification methods are essential to isolate the product with high purity, making the process more suitable for industrial-scale production. researchgate.net

The high yield and purity achieved through these optimized protocols underscore their potential for large-scale manufacturing. researchgate.net

Derivatization and Analog Synthesis of the 2-Morpholinonicotinic Acid Backbone

The nicotinic acid scaffold is a versatile platform for the synthesis of a wide range of derivatives with diverse biological activities. By introducing various substituents onto the nicotinic acid ring, chemists can modulate the compound's properties.

The introduction of different chemical groups onto the nicotinic acid ring has led to the development of numerous derivatives with applications in pharmaceuticals and agriculture. researchgate.netchemistryjournal.net For example, substituting the ring with aryl groups has produced compounds with analgesic and anti-inflammatory properties. chemistryjournal.net Other derivatives have shown potential as insecticidal or anti-tubercular agents. researchgate.netchemistryjournal.net

The synthesis of these analogs often starts with a functionalized nicotinic acid, like 2-chloronicotinic acid, which allows for the introduction of various nucleophiles at the 2-position. researchgate.net The esterification of nicotinic acid to methyl nicotinate also provides a key intermediate that can be further derivatized. researchgate.net

| Derivative Type | Substituent | Reported Activity |

| 2-Aryl Nicotinic Acids | 2-Bromo aryl groups | Analgesic & Anti-inflammatory |

| Various Derivatives | 2-Fluorophenyl urea, DL-nor-leucine, etc. | Insecticidal |

| Isoniazid Analogues | Varied | Anti-tubercular |

This table provides examples of nicotinic acid derivatives and their associated biological activities. researchgate.netchemistryjournal.net

This ability to create a library of compounds by modifying the core structure is a powerful tool in drug discovery and materials science.

Modifications of the Morpholine Moiety

Modifications of the morpholine ring in morpholinonicotinic acid derivatives are undertaken to explore the structure-activity relationships of these compounds, potentially enhancing their therapeutic efficacy or altering their pharmacokinetic properties. These modifications can introduce chirality, steric bulk, or additional functional groups.

Common strategies for modifying the morpholine moiety include:

Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can significantly impact the molecule's conformation and interaction with biological targets. For instance, the synthesis of derivatives like 6-(2-methylmorpholin-4-yl)nicotinic acid and 6-(2,6-dimethylmorpholin-4-yl)nicotinic acid involves the use of correspondingly substituted morpholines in the nucleophilic substitution reaction with a suitable nicotinic acid precursor. chemicalbook.com These substitutions can create stereogenic centers, leading to diastereomeric or enantiomerically pure compounds that may exhibit differential biological activities.

The synthesis of these modified compounds generally follows the same fundamental reaction pathways as the parent 2-morpholinonicotinic acid, primarily through nucleophilic aromatic substitution on an activated pyridine ring. The choice of the starting materials, specifically the substituted morpholine, dictates the final structure of the analog.

| Modified Compound | Key Synthetic Feature | Potential Impact of Modification |

|---|---|---|

| 6-(2-methylmorpholin-4-yl)nicotinic acid | Use of 2-methylmorpholine (B1581761) as the nucleophile. chemicalbook.com | Introduction of a chiral center, potential for stereoselective interactions. |

| 6-(2,6-dimethylmorpholin-4-yl)nicotinic acid | Use of 2,6-dimethylmorpholine (B58159) as the nucleophile. chemicalbook.com | Increased steric hindrance and lipophilicity, potential for altered binding affinity and selectivity. |

Synthesis of Related Morpholinonicotinic Acid Isomers and Analogs

The synthesis of isomers and analogs of 2-morpholinonicotinic acid is crucial for understanding how the placement of the morpholine and carboxylic acid groups on the pyridine ring, as well as other substitutions, affects the molecule's properties.

2-Morpholinoisonicotinic acid hydrochloride: This isomer, where the carboxylic acid group is at the 4-position of the pyridine ring, is synthesized from a 2-halo- or other suitably activated isonicotinic acid derivative. The key step is the nucleophilic substitution of the leaving group at the 2-position by morpholine. The resulting 2-morpholinoisonicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt. cymitquimica.com

6-Morpholinonicotinic acid: In this isomer, the morpholine group is at the 6-position. A common synthetic route involves the reaction of 6-chloronicotinic acid with morpholine. chemicalbook.comguidechem.com This reaction is typically carried out at elevated temperatures, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

6-Fluoro-2-morpholinonicotinic acid: The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule. The synthesis of this analog likely proceeds from a di-halogenated pyridine precursor, such as 2,6-difluoropyridine-3-carboxylic acid or a derivative thereof. A selective nucleophilic substitution of one of the fluorine atoms by morpholine would yield the desired product. The reactivity of the halogens can be influenced by the position of the carboxylic acid group and the reaction conditions.

| Compound | CAS Number | Starting Materials (Example) | Key Reaction Type |

|---|---|---|---|

| 2-Morpholinoisonicotinic acid hydrochloride | 848580-46-1 cymitquimica.com | 2-Chloroisonicotinic acid, Morpholine | Nucleophilic Aromatic Substitution |

| 6-Morpholinonicotinic acid | 120800-52-4 chemicalbook.comguidechem.com | 6-Chloronicotinic acid, Morpholine | Nucleophilic Aromatic Substitution |

| 6-Fluoro-2-morpholinonicotinic acid | 2070856-05-0 fluorochem.co.uk | 2,6-Difluoronicotinic acid derivative, Morpholine | Nucleophilic Aromatic Substitution |

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for elaborating the structure of morpholinonicotinic acid derivatives, allowing for the synthesis of a wider range of analogs from a common intermediate. ub.edusolubilityofthings.com These transformations can target the carboxylic acid group or other substituents on the pyridine ring.

Cyano-derivatives: The carboxylic acid group of a morpholinonicotinic acid can be converted to a primary amide, which can then be dehydrated to a cyano group. Alternatively, a cyano group can be introduced early in the synthesis and later hydrolyzed to a carboxylic acid. For example, a compound like ethyl 5-cyano-6-morpholino-2-phenylnicotinate demonstrates the presence of a cyano group in a related molecular framework. chemicalbook.com

Aldehyde-derivatives: The carboxylic acid can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. A more direct route involves the controlled reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to the aldehyde. These aldehyde derivatives are valuable intermediates for further modifications, such as reductive amination or Wittig reactions. The synthesis of 2-methylpyridine-3-carboxaldehyde, a related nicotinic aldehyde, involves the oxidation of the corresponding alcohol. mdpi.com

These interconversions significantly expand the chemical space that can be explored from a single morpholinonicotinic acid scaffold, enabling the fine-tuning of the molecule's properties for various applications.

| Target Functional Group | Starting Functional Group | Typical Reagents/Reaction Sequence | Example of Related Derivative |

|---|---|---|---|

| Cyano (-CN) | Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂; 2. NH₃; 3. Dehydrating agent (e.g., P₂O₅, SOCl₂) | Ethyl 5-cyano-6-morpholino-2-phenylnicotinate chemicalbook.com |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | 1. Reduction to alcohol (e.g., LiAlH₄, then careful workup); 2. Oxidation (e.g., PCC, Swern oxidation) | 2-Methylpyridine-3-carboxaldehyde mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Morpholinonicotinic Acid Hydrochloride and Its Derivatives

Applications of Mass Spectrometry in Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural confirmation of 2-Morpholinonicotinic acid hydrochloride, this technique provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

The molecular formula for the free base, 2-Morpholinonicotinic acid, is C₁₀H₁₂N₂O₃, giving it a molar mass of 208.21 g/mol . chembk.com The hydrochloride salt would have a molecular formula of C₁₀H₁₃ClN₂O₃. In mass spectrometry, the molecular ion peak (M⁺) would correspond to the mass of the protonated molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The fragmentation pattern provides significant insight into the compound's structure. Key fragmentation pathways for this compound can be predicted based on the known behavior of its constituent moieties: the nicotinic acid core and the morpholine (B109124) ring. libretexts.orgresearchgate.net

Predicted Fragmentation Patterns:

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), which would result in a significant fragment ion. libretexts.org

Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic cleavage. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation mode for aliphatic amines. miamioh.edu This could involve the loss of alkyl radicals from the morpholine ring.

Pyridine (B92270) Ring Fragmentation: Aromatic rings like pyridine are relatively stable, leading to strong molecular ion peaks. libretexts.org However, fragmentation can occur, often involving the loss of small molecules like HCN.

A hypothetical table of major mass fragments for 2-Morpholinonicotinic acid is presented below, illustrating how these fragments help confirm the connectivity of the molecule.

| m/z Value (Hypothetical) | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 209.08 | - | [M+H]⁺ (Protonated Parent Molecule) |

| 164.07 | -COOH | Protonated 2-morpholinopyridine |

| 122.04 | -C₄H₈NO | Protonated Nicotinic Acid |

| 78.03 | -C₅H₄NO₂ | Fragment of Morpholine Ring |

This data is predicted based on typical fragmentation patterns and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete molecular architecture of this compound can be determined.

The protonated nitrogen in the pyridine ring and the hydrochloride salt will influence the chemical shifts, typically causing downfield shifts for adjacent protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) will confirm the substitution pattern on the nicotinic acid core. hmdb.cachemicalbook.com

Morpholine Protons: The eight protons of the morpholine ring will appear as multiplets in the upfield region. The protons closer to the oxygen atom will be shifted further downfield (typically δ 3.5-4.0 ppm) compared to those closer to the nitrogen atom (typically δ 2.5-3.5 ppm). chemicalbook.com

Carboxylic Acid Proton: The acidic proton of the carboxyl group may appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), or it may exchange with solvent and not be observed. vaia.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield (δ 160-180 ppm). bmrb.io

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). bmrb.iohmdb.ca The carbon attached to the morpholino group (C2) and the carboxylic acid (C3) will have distinct chemical shifts.

Morpholine Carbons: The four carbons of the morpholine ring will appear in the aliphatic region, with those adjacent to the oxygen being more deshielded (δ 60-70 ppm) than those adjacent to the nitrogen (δ 40-50 ppm).

The following tables present predicted chemical shifts for this compound based on data from similar structures like nicotinic acid and morpholine derivatives. chemicalbook.combmrb.iohmdb.ca

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H4 | ~8.2 | dd |

| Pyridine H5 | ~7.5 | dd |

| Pyridine H6 | ~8.7 | dd |

| Morpholine -CH₂-O- | ~3.8 | m |

| Morpholine -CH₂-N- | ~3.4 | m |

| -COOH | >10 (broad) | s |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| Pyridine C2 | ~155 |

| Pyridine C3 | ~125 |

| Pyridine C4 | ~140 |

| Pyridine C5 | ~124 |

| Pyridine C6 | ~152 |

| Morpholine -C-O | ~66 |

| Morpholine -C-N | ~45 |

Note: Predicted values are based on analogous structures and may vary in the actual spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov These two techniques are complementary; some vibrations are more active in IR and others in Raman. iosrjournals.org

For this compound, key functional groups include the carboxylic acid, the pyridine ring, the morpholine ring, and the N-H⁺ bond from protonation.

Infrared (IR) Spectroscopy:

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. nist.gov

N-H⁺ Stretch: The stretching of the protonated nitrogen in the pyridinium (B92312) ion may also appear in the broad O-H region, often seen in amine hydrochlorides. researchgate.net

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present around 1700-1730 cm⁻¹. nih.gov

C=C and C=N Stretches: Vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region. niscpr.res.inresearchgate.net

C-O Stretch: The C-O-C ether stretch of the morpholine ring will result in a strong band, typically around 1100 cm⁻¹. researchgate.net

Raman Spectroscopy:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the pyridine ring are often strong in the Raman spectrum and appear around 1000 cm⁻¹. researchgate.net

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region. researchgate.net

While the C=O stretch is visible, it is typically weaker in Raman than in IR. Conversely, the symmetric vibrations of the aromatic ring are often more intense in Raman. chemicalbook.com

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 (broad) | Weak/Not observed |

| C-H stretch (aromatic) | Pyridine | 3000-3100 | 3000-3100 (strong) |

| C-H stretch (aliphatic) | Morpholine | 2850-2960 | 2850-2960 (strong) |

| N-H⁺ stretch | Pyridinium ion | ~2400-2800 (broad) | Weak/Not observed |

| C=O stretch | Carboxylic Acid | 1700-1730 (strong) | 1700-1730 (weak) |

| C=C, C=N stretch | Pyridine Ring | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| C-O-C stretch | Morpholine Ether | ~1100 (strong) | ~1100 (weak) |

Data is based on typical frequency ranges for the indicated functional groups. nih.govniscpr.res.inresearchgate.netnih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. mu.edu.iq This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula, thereby verifying the compound's elemental makeup and purity. researchgate.netnih.gov

The molecular formula for this compound is C₁₀H₁₃ClN₂O₃. The molecular weight is 244.68 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.011) / 244.68 * 100% = 49.09%

Hydrogen (H): (13 * 1.008) / 244.68 * 100% = 5.35%

Chlorine (Cl): (1 * 35.453) / 244.68 * 100% = 14.49%

Nitrogen (N): (2 * 14.007) / 244.68 * 100% = 11.45%

Oxygen (O): (3 * 15.999) / 244.68 * 100% = 19.62%

An experimental analysis of a pure sample of this compound should yield results that are in close agreement (typically within ±0.4%) with these theoretical values. nih.gov This concordance provides strong evidence for the assigned molecular formula.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon | 49.09 | 49.01 |

| Hydrogen | 5.35 | 5.39 |

| Nitrogen | 11.45 | 11.42 |

Experimental values are hypothetical and serve as an example of acceptable agreement with theoretical values.

Computational Chemistry and Theoretical Investigations of 2 Morpholinonicotinic Acid Hydrochloride

Molecular Modeling and Conformational Analysis

The conformational landscape of 2-Morpholinonicotinic acid hydrochloride is primarily dictated by the flexibility of the morpholine (B109124) ring and its orientation relative to the nicotinic acid moiety. The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations researchgate.net. Theoretical calculations and spectroscopic studies on morpholine itself have identified two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax) acs.orgnih.gov. The equatorial conformer is generally found to be more stable nih.govacs.org.

Advanced spectroscopic techniques combined with theoretical calculations have been instrumental in determining the conformational stability and populations of different conformers of morpholine derivatives acs.orgnih.govacs.org. For this compound, similar computational approaches, such as ab initio calculations, can predict the relative energies of different chair and boat conformers of the morpholine ring and the rotational barriers around the C-N bond researchgate.net.

Table 1: Conformational Properties of Morpholine

| Property | Chair-Eq Conformer | Chair-Ax Conformer | Reference |

| Adiabatic Ionization Threshold | 65 442 ± 4 cm⁻¹ | 65 333 ± 4 cm⁻¹ | acs.orgnih.gov |

| Conformational Stability Difference | --- | 109 ± 4 cm⁻¹ (less stable) | acs.orgnih.gov |

| Predominance in Pure Liquid | Predominant | --- | researchgate.net |

| Contribution in Aqueous Solution | --- | Increases | researchgate.net |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound scirp.org. These studies provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's chemical behavior researchgate.netfrontiersin.org.

For nicotinic acid and its derivatives, quantum chemical studies have been used to determine properties such as net charges on atoms, bond polarities, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.netnih.gov. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability researchgate.net. A smaller gap suggests higher reactivity. In this compound, the electron-donating morpholino group and the electron-withdrawing carboxylic acid group on the pyridine (B92270) ring will significantly influence the electronic properties.

The molecular electrostatic potential (MESP) map is another valuable output of quantum chemical calculations, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule researchgate.netresearchgate.net. For this compound, the oxygen atoms of the carboxyl and morpholine groups, as well as the nitrogen of the morpholine, are expected to be nucleophilic centers, while the protonated nitrogen of the pyridine ring and the acidic proton of the carboxyl group will be electrophilic sites. These features are critical in predicting how the molecule will interact with other chemical species researchgate.net.

Table 2: Predicted Electronic Properties of Nicotinic Acid Derivatives

| Parameter | Significance | Predicted Influence of Morpholino Group |

| HOMO Energy | Electron-donating ability | Increase |

| LUMO Energy | Electron-accepting ability | May be slightly affected |

| HOMO-LUMO Gap | Chemical reactivity and stability | Decrease, indicating higher reactivity |

| Molecular Electrostatic Potential | Sites for electrophilic and nucleophilic attack | Increased negative potential around the morpholine oxygen and nitrogen |

Molecular Dynamics Simulations for Solvent Effects and Interactions (e.g., WaterMap analysis)

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent mdpi.comdovepress.comresearchgate.netnih.govnih.gov. For this compound in an aqueous solution, MD simulations can provide detailed information about the hydration shell, the stability of different conformers in water, and the dynamics of hydrogen bonding between the molecule and water molecules mdpi.com.

WaterMap is a specific application of MD simulations that calculates the thermodynamic properties of water molecules in a specific region, such as the binding site of a protein or around a solute schrodinger.comnih.govnih.govresearchgate.net. By running MD simulations with explicit water molecules, WaterMap can identify "hot spots" where water molecules have high (unfavorable) free energy. Displacing these high-energy water molecules with a ligand can lead to a significant gain in binding affinity nih.govnih.gov.

In the context of this compound, a WaterMap analysis would reveal the locations and thermodynamic properties of water molecules hydrating the compound. This information is crucial for understanding its solubility and how it might interact with a biological target. For instance, the analysis could identify displaceable water molecules around the morpholine or nicotinic acid moieties, providing valuable insights for the design of derivatives with improved binding characteristics schrodinger.comresearchgate.net.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry offers methods to predict the most likely pathways for chemical reactions and to calculate the associated energy changes, such as activation energies and reaction enthalpies cecam.org. These predictions are invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes nih.govnih.gov.

For this compound, computational methods can be used to explore various potential reactions. For example, the hydrolysis of the amide bond (if it were an amide derivative), the decarboxylation of the carboxylic acid, or reactions involving the morpholine ring could be investigated. By mapping the potential energy surface for a given reaction, computational chemists can identify transition states and intermediates, providing a detailed mechanistic picture cecam.org.

Quantum chemical methods, such as DFT, are commonly employed to calculate the energetics of reaction pathways nih.gov. For instance, the enzymatic synthesis of nicotinic acid has been studied computationally to understand the catalytic mechanism and to improve enzyme efficiency nih.govnih.gov. Similar approaches could be applied to predict the reactivity of this compound in different chemical environments.

Ligand-Based Computational Approaches in Derivative Design

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown nih.gov. These approaches rely on the principle that molecules with similar structures and properties are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed, which represents the essential steric and electronic features required for biological activity nih.govyoutube.com.

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent presence in bioactive molecules nih.govresearchgate.netmdpi.com. Computational studies on morpholine-containing compounds can guide the design of new derivatives with desired properties. For this compound, ligand-based approaches could be used to design derivatives with potentially enhanced biological activity. This would involve generating a library of virtual derivatives by modifying the morpholine or nicotinic acid moieties and then using computational models to predict their properties and potential activity nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) is another ligand-based method that develops mathematical models to correlate the chemical structure of compounds with their biological activity nih.gov. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed derivatives of this compound before they are synthesized, thus prioritizing the most promising candidates for further development.

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent structural features of 2-morpholinonicotinic acid, namely the presence of both a nucleophilic morpholine (B109124) nitrogen and an electrophilic carboxylic acid group on a pyridine (B92270) ring, render it a highly useful building block for the synthesis of intricate heterocyclic systems. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govenamine.net Similarly, the nicotinic acid framework is a common feature in numerous biologically active compounds. ontosight.airesearchgate.netchemistryjournal.netnih.gov

While direct examples of 2-morpholinonicotinic acid hydrochloride in multicomponent reactions to form fused ring systems are not extensively documented in readily available literature, its precursor, 2-chloronicotinic acid, is widely used in the synthesis of various heterocyclic compounds. nih.gov The substitution of the chlorine atom with morpholine introduces a versatile functional handle that can be exploited for further molecular elaborations. For instance, the tertiary amine of the morpholine ring can direct metallation reactions or participate in intramolecular cyclizations, paving the way for the construction of novel, polycyclic heterocyclic architectures. The carboxylic acid group, on the other hand, can be readily converted into a variety of functional groups, such as amides, esters, and ketones, which can then undergo further transformations to build additional rings onto the pyridine core.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound as a precursor extends to the synthesis of several advanced pharmaceutical intermediates, which are crucial for the development of new therapeutic agents.

Building Block for Pranoprofen and Diflufenican

2-Chloronicotinic acid, the immediate precursor to 2-morpholinonicotinic acid, is a well-established starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen. google.comresearchgate.netguidechem.comtrea.com The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid is a straightforward nucleophilic substitution reaction. researchgate.netatlantis-press.comresearchgate.net This conversion highlights the role of 2-morpholinonicotinic acid as a key intermediate in the synthetic pathway of Pranoprofen.

Similarly, 2-chloronicotinic acid is a critical intermediate in the production of the herbicide Diflufenican. wikipedia.orggoogle.comscribd.com The synthesis involves the reaction of 2-chloronicotinic acid with other chemical entities. The established synthetic route from 2-chloronicotinic acid to 2-morpholinonicotinic acid suggests its potential as a valuable intermediate in the synthesis of Diflufenican and other related agrochemicals. researchgate.netatlantis-press.comresearchgate.net

Contribution to SARS-CoV-2 Mpro Inhibitor Synthesis

The global effort to develop effective treatments for COVID-19 has led to the intensive investigation of inhibitors targeting the SARS-CoV-2 main protease (Mpro). The morpholine scaffold has emerged as a valuable component in the design of these inhibitors due to its ability to form favorable interactions within the enzyme's active site and to impart desirable pharmacokinetic properties. nih.govacs.org Although a direct synthetic route from this compound to a specific SARS-CoV-2 Mpro inhibitor is not explicitly detailed in the reviewed literature, the presence of the morpholine moiety in potent inhibitors underscores the potential of this intermediate in the development of novel antiviral agents. The nicotinic acid portion of the molecule can also be functionalized to interact with key residues in the Mpro active site, further enhancing inhibitory activity.

Precursors for Hematopoietic Growth Factor Receptor Activators

Hematopoietic growth factors are crucial for the proliferation and differentiation of blood cells. Modulators of their receptors are of significant therapeutic interest. Nicotinic acid and its derivatives have been shown to influence various biological pathways, and their role in modulating gene expression and cellular signaling is an active area of research. ontosight.airesearchgate.netacs.org While specific examples of this compound being used as a direct precursor for hematopoietic growth factor receptor activators are not prominent in the literature, the biological relevance of the nicotinic acid scaffold suggests its potential as a starting point for the design and synthesis of novel modulators of hematopoiesis.

Intermediates in Monoamine Oxidase B (MAO-B) Inhibitor Research

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The morpholine ring is a common structural feature in a number of potent and selective MAO-B inhibitors. Numerous studies have demonstrated that the incorporation of a morpholine moiety can significantly enhance the inhibitory activity and selectivity of these compounds.

For instance, a series of morpholine-based chalcones were synthesized and evaluated for their MAO-B inhibitory activity. Several of these compounds exhibited potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.

| Compound | MAO-B IC50 (µM) |

| MO1 | 0.030 |

| MO7 | 0.25 |

These findings highlight the importance of the morpholine scaffold in the design of effective MAO-B inhibitors and suggest that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents for neurodegenerative diseases.

Building Block in Agrochemical Research and Development

The utility of this compound and its precursors extends into the field of agrochemical research. As previously mentioned, 2-chloronicotinic acid is a key intermediate in the synthesis of the herbicide Diflufenican. wikipedia.orggoogle.comscribd.com Furthermore, nicotinic acid derivatives are widely used in the development of new pesticides, including fungicides and insecticides. nih.gov The ability to introduce a morpholine group via 2-morpholinonicotinic acid provides a strategic advantage in modifying the biological activity and physical properties of potential agrochemicals, such as their uptake and translocation in plants. riverlandtrading.com

Application in the Synthesis of Material Science Precursors

This compound serves as a versatile synthetic intermediate, and its unique chemical structure, combining a morpholine moiety and a nicotinic acid backbone, makes it a promising precursor in the field of material science. The reactivity of its carboxylic acid group, along with the coordinating properties of the nitrogen atoms in the pyridine and morpholine rings, allows for its incorporation into a variety of advanced materials.

The primary utility of this compound in this context is as a building block for larger, functional molecules and polymers. Its derivatives can be designed to possess specific electronic, optical, or coordination properties, rendering them suitable for applications in functional polymers, metal-organic frameworks (MOFs), and photoactive materials.

One of the key attributes of 2-morpholinonicotinic acid is its ability to act as a ligand for the formation of metal complexes. nih.govmdpi.com The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the morpholine group can coordinate with various metal ions. nih.gov This coordination potential is significant in the development of new materials with tailored magnetic, catalytic, or optical properties. nih.gov For instance, nicotinic acid and its derivatives have been utilized in the synthesis of coordination polymers and MOFs, where the carboxylic acid group and the pyridine nitrogen atom bind to metal centers, creating extended network structures. researchgate.net

Furthermore, the aromatic pyridine ring in the 2-morpholinonicotinic acid structure is an electronically active component. Pyridine-containing compounds have been investigated for their use in electronic and optoelectronic devices. The ability to modify the substituents on the pyridine ring allows for the fine-tuning of the electronic properties of the resulting materials. Pyridine-2-carboxylic acid, a related compound, has been noted as a chelating agent in the coordination complexes of metal ions, with its lead salt being used to generate high-performance and stable perovskite solar cells. nih.gov

The morpholine group, on the other hand, can impart desirable physical properties to materials, such as improved solubility and stability. In the context of material science, morpholine derivatives have been explored for their role as corrosion inhibitors. mdpi.comresearchgate.net The nitrogen and oxygen atoms of the morpholine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net Newly synthesized morpholinyl Mannich bases have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. mdpi.comresearchgate.net While direct studies on this compound as a corrosion inhibitor are not prevalent, its structural similarity to effective morpholine-based inhibitors suggests its potential in this application.

The synthesis of functional polymers is another area where this compound can be a valuable precursor. The carboxylic acid functional group can be readily converted into other reactive groups, such as esters or amides, allowing for its incorporation into polymer chains via polymerization reactions. This could lead to the development of polymers with novel properties, such as enhanced thermal stability, specific ligand-binding capabilities, or altered solubility characteristics.

In the realm of photoactive materials, pyridine carboxylic acids have been used to create light-sensitive silver salts for photographic emulsions. google.com The photochemical functionalization of pyridines is an active area of research, with methods being developed to introduce various functional groups onto the pyridine ring, thereby modifying its electronic and photophysical properties. acs.org This suggests that derivatives of 2-morpholinonicotinic acid could be synthesized to create novel photoactive materials.

The following table summarizes the key reactive sites of 2-Morpholinonicotinic acid and their potential applications in material science:

| Reactive Site | Potential Reaction | Application in Material Science |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Salt formation | Polymer synthesis, MOF linker, Surface modification |

| Pyridine Nitrogen | Coordination with metal ions, Protonation | Metal complex synthesis, Catalyst development, MOF node |

| Morpholine Nitrogen/Oxygen | Coordination with metal ions | Metal complex synthesis, Modified solubility/stability |

| Pyridine Ring | Aromatic substitution, Photochemical functionalization | Synthesis of photoactive materials, Tuning electronic properties |

Detailed research into the specific applications of this compound as a material science precursor is an emerging area. However, based on the known chemistry of its constituent moieties, its potential as a versatile building block for a wide range of functional materials is significant. The ability to independently modify the carboxylic acid, the morpholine ring, and the pyridine core opens up a vast chemical space for the design of novel materials with tailored properties.

Coordination Chemistry Potential of 2 Morpholinonicotinic Acid Hydrochloride and Its Derivatives

Ligand Design Principles Incorporating Morpholine (B109124) and Carboxylate Moieties

The design of ligands for specific applications in coordination chemistry is a foundational aspect of inorganic and materials science. The incorporation of both morpholine and carboxylate functional groups onto a pyridine (B92270) backbone, as seen in 2-morpholinonicotinic acid, offers a versatile platform for creating ligands with tailored properties.

The morpholine group, a saturated heterocycle containing both an ether and a secondary amine function, can influence the electronic properties and steric bulk of the ligand. The nitrogen and oxygen atoms of the morpholine ring are potential donor sites, although the nitrogen is generally the more effective coordinator. The flexibility of the morpholine ring can also play a role in the ultimate geometry of the metal complex.

The carboxylate group is a classic and highly versatile coordinating moiety in ligand design. It can bind to metal centers in a variety of modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse dimensionalities and topologies. The deprotonation of the carboxylic acid is typically a prerequisite for its coordination to a metal center.

The combination of the pyridine ring nitrogen, the carboxylate group, and the morpholine moiety in 2-morpholinonicotinic acid results in a multidentate ligand. The relative positions of these groups are crucial in determining the chelation behavior and the stability of the resulting metal complexes. The design principles for ligands based on this scaffold would involve considering:

Chelate Ring Size: The formation of stable five- or six-membered chelate rings is a primary driving force in coordination chemistry. The arrangement of donor atoms in 2-morpholinonicotinic acid can facilitate the formation of such stable rings upon coordination to a metal ion.

Steric Hindrance: The morpholine group can introduce steric bulk around the metal center, which can influence the coordination number and geometry of the resulting complex. This can be strategically used to control the reactivity of the metal center.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the pyridine ring can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond.

Solubility: The presence of the morpholine and carboxylate groups can enhance the solubility of both the free ligand and its metal complexes in various solvents, which is an important consideration for their synthesis and application.

By systematically modifying the substituents on the pyridine or morpholine rings, it is possible to fine-tune the steric and electronic properties of the ligand to achieve desired coordination behavior and reactivity in the resulting metal complexes.

Investigation of Metal-Ligand Complexation Behavior

The complexation of 2-morpholinonicotinic acid with various metal ions is anticipated to be rich and varied due to the multiple potential donor atoms. The coordination can occur through the pyridine nitrogen, one or both oxygen atoms of the carboxylate group, and potentially the nitrogen atom of the morpholine ring. The hydrochloride form of the ligand implies that the pyridine nitrogen is protonated, and deprotonation would be necessary for it to participate in coordination.

The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, will depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions such as pH and solvent. For instance, studies on the related 2-aminonicotinic acid have shown the formation of 1:2 metal/ligand complexes with Co(II), Fe(III), Ni(II), Zn(II), Cr(III), and Cd(II), while 1:1 complexes were observed with Ag(I) and Mn(II) nih.gov.

The coordination modes of nicotinic acid and its derivatives are diverse. They can act as monodentate ligands, coordinating through the pyridine nitrogen or a carboxylate oxygen. They can also function as bidentate ligands, chelating the metal ion through the pyridine nitrogen and a carboxylate oxygen, or bridging two metal centers. The presence of the morpholine substituent at the 2-position can influence this behavior through steric and electronic effects.

The synthesis of metal complexes with 2-morpholinonicotinic acid would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The pH of the reaction medium will be a critical parameter, as it will control the protonation state of the ligand's donor sites.

Table 1: Potential Coordination Modes of 2-Morpholinonicotinic Acid

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | Pyridine N or Carboxylate O | The ligand binds to the metal center through a single atom. |

| Bidentate Chelating | Pyridine N and Carboxylate O | The ligand forms a chelate ring with the metal center. |

| Bidentate Bridging | Carboxylate O atoms | The carboxylate group bridges two metal centers. |

| Tridentate | Pyridine N, Carboxylate O, Morpholine N | The ligand binds to the metal center through three donor atoms. |

Spectroscopic and Crystallographic Analysis of Coordination Compounds

The characterization of metal complexes derived from 2-morpholinonicotinic acid would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO- group can provide insight into its binding. A large difference between νasym and νsym (typically >200 cm⁻¹) is indicative of a monodentate coordination, while a smaller difference is characteristic of bidentate or bridging modes. The C=N stretching vibration of the pyridine ring would also be expected to shift upon coordination to a metal center.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding sites.

Crystallographic Analysis:

Table 2: Representative Spectroscopic Data for Related Metal-Carboxylate Complexes

| Technique | Ligand Feature | Expected Shift upon Coordination | Reference Compound |

| IR | ν(C=O) of COOH | Disappearance and appearance of νasym(COO) and νsym(COO) | Metal complexes of 2-aminonicotinic acid nih.gov |

| IR | ν(C=N) of Pyridine | Shift to higher or lower frequency | Metal complexes of nicotinic acid |

| UV-Vis | d-d transitions | Appearance of new bands in the visible region | Transition metal complexes |

| NMR | Pyridine H signals | Downfield or upfield shifts | Diamagnetic metal complexes |

Theoretical Studies of Metal-Ligand Binding Interactions and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the nature of metal-ligand bonding and the electronic properties of coordination complexes.

Metal-Ligand Binding:

DFT calculations can be employed to model the structures of potential metal complexes of 2-morpholinonicotinic acid and to calculate their binding energies. This allows for a theoretical assessment of the stability of different coordination modes and geometries. Natural Bond Orbital (NBO) analysis can provide insights into the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals, quantifying the extent of charge transfer and the strength of the coordinate bonds. Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool to analyze the topology of the electron density and characterize the nature of the metal-ligand interactions (e.g., ionic vs. covalent).

Electronic Properties:

Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra (UV-Vis) of the complexes, helping to assign the observed electronic transitions. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions provide information about the electronic structure and reactivity of the complexes. The HOMO-LUMO energy gap is an important parameter that relates to the chemical stability and reactivity of the molecule. For instance, in related Schiff base complexes, DFT has been used to confirm geometries and analyze frontier molecular orbitals nih.gov.

Theoretical studies on related systems, such as metal complexes of other nicotinic acid derivatives, have been successfully used to complement experimental findings and provide a more complete picture of their properties researchgate.net. Similar computational approaches would be highly beneficial in elucidating the coordination chemistry of 2-morpholinonicotinic acid.

Catalytic Applications of Metal Complexes Derived from Morpholinonicotinic Acid

Metal complexes are widely used as catalysts in a variety of organic transformations. The unique structural and electronic properties of complexes derived from 2-morpholinonicotinic acid could make them promising candidates for catalytic applications.

The presence of a coordinatively unsaturated metal center is often a key requirement for catalytic activity. The steric bulk of the morpholine group in the 2-morpholinonicotinic acid ligand could be exploited to create such an environment around the metal ion. Furthermore, the electronic properties of the ligand can be tuned to modulate the Lewis acidity of the metal center, which is a critical factor in many catalytic reactions.

Potential catalytic applications for metal complexes of 2-morpholinonicotinic acid and its derivatives could include:

Oxidation Reactions: Metal complexes are well-known catalysts for the oxidation of various organic substrates. For example, some transition metal complexes have shown catalytic activity in the oxidation of aniline (B41778) mdpi.com.

Coupling Reactions: Palladium and copper complexes, in particular, are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Polymerization: Certain transition metal complexes can act as catalysts for olefin polymerization.

Lewis Acid Catalysis: The metal center in the complex can function as a Lewis acid to activate substrates in reactions such as aldol (B89426) condensations and Diels-Alder reactions.

While there are no specific reports on the catalytic applications of metal complexes derived from 2-morpholinonicotinic acid, the broader classes of metal-carboxylate and metal-pyridine complexes have a rich history in catalysis. For example, cobalt and chromium polycarboxylate complexes have been used as Ziegler-Natta type catalysts for olefin oligomerization and polymerization. The investigation into the catalytic potential of 2-morpholinonicotinic acid metal complexes represents a promising area for future research.

Future Perspectives and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals and pharmaceutical intermediates is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Traditional synthetic routes for nicotinic acid derivatives often involve harsh reaction conditions and the use of hazardous materials. figshare.com

Future research in the synthesis of 2-morpholinonicotinic acid hydrochloride is geared towards developing more environmentally benign methodologies. Key areas of focus include:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, significantly reducing energy consumption and waste generation. frontiersin.orgnih.gov Research into nitrilase enzymes, for example, has shown promise in converting 3-cyanopyridine (B1664610) to nicotinic acid, a key precursor. frontiersin.orgnih.gov Exploring enzymatic routes for the direct amination of nicotinic acid precursors with morpholine (B109124) could represent a significant green advancement.

Alternative Solvents : The replacement of toxic and volatile organic solvents with greener alternatives like water or bio-based solvents is a core principle of green chemistry. figshare.com Studies on related syntheses have demonstrated the feasibility of using water as a medium, sometimes assisted by techniques like microwave irradiation, to facilitate reactions such as the amination of 2-chloronicotinic acid. researchgate.net

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring catalytic cycles and reaction cascades that avoid the use of stoichiometric reagents.

A comparative look at traditional versus greener approaches highlights the potential benefits:

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Dichloromethane (DCM), N-methylpyrrolidinone (NMP) figshare.com | Water, Bio-based solvents (e.g., Cyrene) figshare.comresearchgate.net |

| Catalysts | Stoichiometric reagents | Biocatalysts (e.g., enzymes), Transition metals frontiersin.orgresearchgate.net |

| Energy Input | High temperatures nih.gov | Mild conditions, Microwave/Ultrasound assistance researchgate.net |

| Waste | Significant byproduct formation figshare.com | Reduced waste, Higher atom economy figshare.com |

The adoption of these green chemistry principles is expected to make the production of this compound and its derivatives more sustainable and cost-effective. google.com

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new bioactive molecules, high-throughput synthesis (HTS) and screening techniques are becoming indispensable. nih.gov These methods allow for the rapid generation and evaluation of large libraries of chemical compounds. For derivatives of 2-morpholinonicotinic acid, this approach can systematically explore the structure-activity relationship (SAR) by introducing a wide variety of substituents. e3s-conferences.org

The implementation of HTS for this class of compounds would involve:

Combinatorial Synthesis : Developing a robust synthetic route amenable to automation where different building blocks can be combined to create a library of analogues. For instance, various substituted morpholines could be reacted with a 2-chloronicotinic acid core to generate diverse products.

Automated Screening : The resulting library of compounds would then be screened for biological activity using automated, miniaturized assays. rsc.org This allows for the rapid identification of "hits"—compounds that show desired activity against a specific biological target. nih.gov

This high-throughput approach enables a much broader and faster exploration of the chemical space around the 2-morpholinonicotinic acid scaffold than traditional methods would allow. rsc.org

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The integration of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. researchgate.net For a target molecule like this compound, AI can contribute in several ways:

Retrosynthetic Planning : AI-powered software can analyze the structure of a target molecule and propose multiple synthetic routes. researchgate.net These programs learn from the vast repository of published chemical reactions to suggest the most efficient and viable pathways.

Reaction Prediction : Machine learning models can predict the outcome and yield of a chemical reaction based on the starting materials and conditions, helping chemists to optimize reaction parameters before even entering the lab. researchgate.net

Automated Synthesis Platforms : Robotic systems can physically carry out the synthesis of molecules, operating 24/7 with high precision and reproducibility. When coupled with AI, these platforms can autonomously plan and execute the synthesis of novel compounds.

This synergy between AI and automation can significantly shorten the timeline for developing and optimizing the synthesis of complex molecules. researchgate.net

Exploration of Unconventional Reactivity and Novel Applications

The morpholine and nicotinic acid moieties both possess a rich chemical and pharmacological profile. nih.govnih.gov Future research will likely explore the unconventional reactivity of the combined scaffold of 2-morpholinonicotinic acid to unlock novel applications.

Novel Bioactivities : While nicotinic acid is well-known for its effects on lipid metabolism, its derivatives are being explored for a range of other therapeutic areas. nih.govahajournals.orgesmed.org For instance, novel nicotinic acid derivatives have been synthesized and investigated for their potential as anticancer and antioxidant agents. nih.gov The presence of the morpholine ring, a privileged structure in medicinal chemistry, may confer improved pharmacokinetic properties or introduce new biological activities. e3s-conferences.orgresearchgate.net

Advanced Materials : Morpholine derivatives are also utilized in materials science as curing agents and stabilizers in polymers. e3s-conferences.org The unique structure of 2-morpholinonicotinic acid could be explored for the development of new functional materials.

Catalysis : The nitrogen and oxygen atoms within the morpholine ring and the nitrogen in the pyridine (B92270) ring of nicotinic acid offer potential coordination sites for metal ions. researchgate.net This suggests that derivatives of 2-morpholinonicotinic acid could be investigated as ligands in catalysis.

The continued exploration of this molecule's properties, driven by emerging technologies, holds the promise of uncovering new and valuable applications in medicine and beyond. e3s-conferences.org